molecular formula C14H18O3 B3076788 Ethyl 2-(2-methylbenzyl)-3-oxobutanoate CAS No. 104075-51-6

Ethyl 2-(2-methylbenzyl)-3-oxobutanoate

Cat. No. B3076788
CAS RN: 104075-51-6
M. Wt: 234.29 g/mol
InChI Key: XBKZCOOJZSZDOB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and refractive index. For Ethyl 2-methylbenzoate, a related compound, the melting point is <-10 °C, the boiling point is 220-221 °C, the density is 1.032 g/mL at 25 °C, and the refractive index is n20/D 1.507 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound similar to Ethyl 2-(2-methylbenzyl)-3-oxobutanoate, has been synthesized and characterized through various techniques. The Knoevenagel condensation reaction was utilized for its synthesis. Spectral studies and X-ray diffraction confirmed the structure of the synthesized molecule, revealing a Z conformation about the C=C double bond (Kariyappa et al., 2016).

Antimicrobial Activities

Research has shown that derivatives of Ethyl 3-oxobutanoate possess significant antimicrobial properties. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate demonstrated notable antifungal and antimicrobial susceptibilities in vitro, signifying its potential application in antimicrobial research (Kumar et al., 2016).

Chemical Reactions and Derivatives

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a variant of Ethyl 3-oxobutanoate, serves as a versatile intermediate for synthesizing diverse trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a variety of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be produced from this diazoketoester (Honey et al., 2012).

Photoreactions and Stability Studies

Photoreactions involving derivatives of Ethyl 3-oxobutanoate, such as 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, have been studied. These photoreactions are significantly influenced by the stability and conformational flexibility of biradical intermediates, leading to different chemical behaviors and products (Hasegawa et al., 1990).

Antioxidant Properties

Some derivatives of Ethyl 3-oxobutanoate exhibit antioxidant properties. Studies have shown that compounds like Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate express significant scavenger activity, highlighting their potential use in antioxidant research (Stanchev et al., 2009).

Enzymatic Reduction and Biosynthesis

Ethyl 2-methyl-3-oxobutanoate, a closely related compound, has been used in studies focusing on enzymatic reduction and biosynthesis. Its reduction to optically active 3-hydroxy-2-methylbutanoate by various microorganisms has been a subject of research, providing insights into stereochemical control in microbial reduction (Kawai et al., 1995).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While specific safety data for Ethyl 2-(2-methylbenzyl)-3-oxobutanoate is not available, general precautions for handling similar organic compounds include avoiding breathing vapors, mist, or dust; ensuring adequate ventilation; and using personal protective equipment .

properties

IUPAC Name

ethyl 2-[(2-methylphenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-8-6-5-7-10(12)2/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKZCOOJZSZDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

344 g (2.45 moles) of o-methylbenzyl chloride and 3.5 moles of 25% strength aqueous NaOH solution were added dropwise to a refluxed, thoroughly stirred solution of 455 g (3.5 moles) of ethyl acetoacetate, 35 g (0.11 moles) of tetrabutylammonium bromide and 1.2 liters of toluene in the course of 2 hours, simultaneously from two dropping funnels. Thereafter, stirring was continued for a further 2 hours with refluxing. After the reaction solution had cooled, water was added, the phases were separated and the organic phase was washed once with water, once with dilute phosphoric acid and again with water and was then stirred with solid sodium bicarbonate. The mixture was filtered, the solution was freed from toluene and the residue was subjected to vacuum distillation over a 10 cm Vigreux column. 390 g (68% of the theoretical yield) of ethyl 2-(o-methylbenzyl)-acetoacetate of boiling point 100°-105° C. at 0.01 mm Hg were obtained.
Quantity
344 g
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reactant
Reaction Step One
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0 (± 1) mol
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455 g
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1.2 L
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reactant
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35 g
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catalyst
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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